N1-(2-hydroxy-4-methoxy-2-methylbutyl)-N2-(3-(methylthio)phenyl)oxalamide
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Overview
Description
N1-(2-hydroxy-4-methoxy-2-methylbutyl)-N2-(3-(methylthio)phenyl)oxalamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both hydroxy and methoxy functional groups, as well as a methylthio-substituted phenyl ring, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-hydroxy-4-methoxy-2-methylbutyl)-N2-(3-(methylthio)phenyl)oxalamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxy-4-methoxy-2-methylbutanol and 3-(methylthio)aniline.
Formation of Oxalamide: The key step involves the formation of the oxalamide linkage. This can be achieved by reacting the amine group of 3-(methylthio)aniline with oxalyl chloride to form an intermediate, which is then reacted with 2-hydroxy-4-methoxy-2-methylbutanol under controlled conditions.
Reaction Conditions: Typical reaction conditions include the use of an inert atmosphere (e.g., nitrogen or argon), low temperatures to control the reactivity of oxalyl chloride, and solvents such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
For industrial-scale production, the process may be optimized for higher yields and purity. This could involve:
Continuous Flow Chemistry: Utilizing continuous flow reactors to maintain precise control over reaction conditions and improve scalability.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Purification: Implementing advanced purification techniques such as recrystallization, chromatography, or distillation to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
N1-(2-hydroxy-4-methoxy-2-methylbutyl)-N2-(3-(methylthio)phenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxy and methoxy groups can be oxidized under strong oxidizing conditions, potentially leading to the formation of carbonyl compounds.
Reduction: The oxalamide linkage can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The methylthio group on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N1-(2-hydroxy-4-methoxy-2-methylbutyl)-N2-(3-(methylthio)phenyl)oxalamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N1-(2-hydroxy-4-methoxy-2-methylbutyl)-N2-(3-(methylthio)phenyl)oxalamide exerts its effects can vary depending on its application:
Molecular Targets: It may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: Could involve pathways related to oxidative stress, inflammation, or microbial inhibition.
Comparison with Similar Compounds
Similar Compounds
N1-(2-hydroxy-4-methoxy-2-methylbutyl)-N2-(3-methylphenyl)oxalamide: Similar structure but lacks the methylthio group.
N1-(2-hydroxy-4-methoxy-2-methylbutyl)-N2-(4-methylthio)phenyl)oxalamide: Similar but with a different substitution pattern on the phenyl ring.
Uniqueness
N1-(2-hydroxy-4-methoxy-2-methylbutyl)-N2-(3-(methylthio)phenyl)oxalamide is unique due to the presence of both hydroxy and methoxy groups on the butyl chain and the methylthio group on the phenyl ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity compared to its analogs.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-(2-hydroxy-4-methoxy-2-methylbutyl)-N'-(3-methylsulfanylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-15(20,7-8-21-2)10-16-13(18)14(19)17-11-5-4-6-12(9-11)22-3/h4-6,9,20H,7-8,10H2,1-3H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZFAXPYQQYJJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)(CNC(=O)C(=O)NC1=CC(=CC=C1)SC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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